
o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate: is an organic compound that features a unique combination of a dithiolan ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate typically involves the reaction of 4-methyl-1,3-dithiolane with phenyl dimethylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free or green chemistry approaches can also be explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the dithiolan ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolan ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbamate group can yield amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes .
Medicine: Its unique structure may allow it to target specific molecular pathways involved in disease .
Industry: In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mecanismo De Acción
The mechanism of action of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carbamate group can also interact with biological molecules, further influencing the compound’s effects .
Comparación Con Compuestos Similares
- 4-(1,3-Dithiolan-2-yl)phenol
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
- 1,3-Dithiolane, 2-(4-hydroxyphenyl)-
Comparison: Compared to similar compounds, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate is unique due to the presence of both a dithiolan ring and a carbamate group. This combination of functional groups allows for a wider range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Propiedades
Número CAS |
22212-93-7 |
|---|---|
Fórmula molecular |
C13H17NO2S2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
[2-(4-methyl-1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO2S2/c1-9-8-17-12(18-9)10-6-4-5-7-11(10)16-13(15)14(2)3/h4-7,9,12H,8H2,1-3H3 |
Clave InChI |
SKUDHUFZLCESCE-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC(S1)C2=CC=CC=C2OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


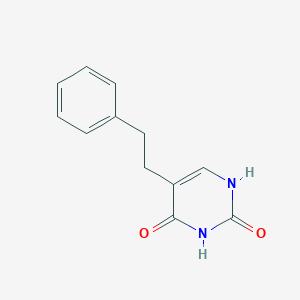





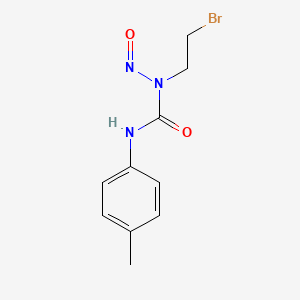

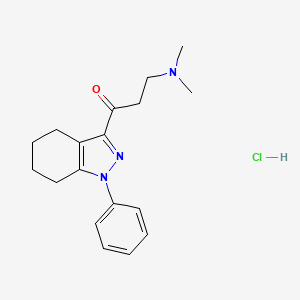
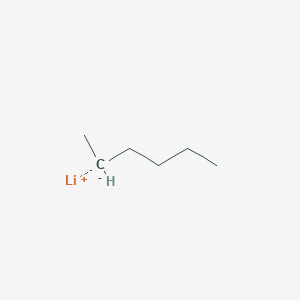
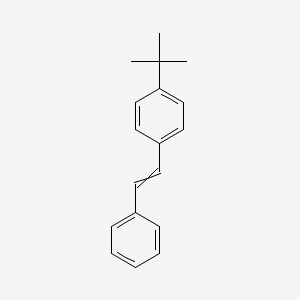
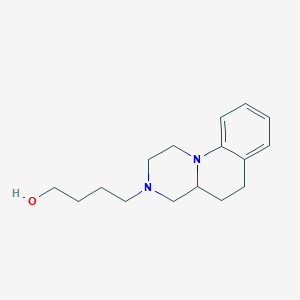
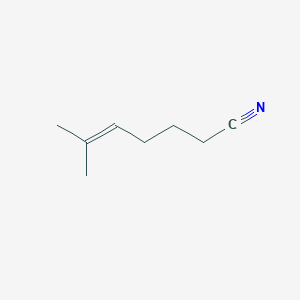
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
